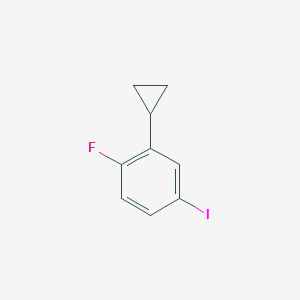
2-Cyclopropyl-1-fluoro-4-iodobenzene
Cat. No. B8500149
M. Wt: 262.06 g/mol
InChI Key: JRURIFMZGKZOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745477B2
Procedure details


To a solution of 3-cyclopropyl-4-fluorophenylamine (210 mg, 1.39 mmol) in DME (1.5 ml) was added caesium iodide (360 mg, 1.39 mmol), cuprous iodide (82 mg, 0.43 mmol), iodine (176 mg, 0.70 mmol) and isoamyl nitrite (1.11 ml, 8.34 mmol). The reaction mixture was heated to 60° C. for 2 h. The reaction mixture was cooled to RT and partitioned between pentane and sat. NH4Cl solution. The organic layer was separated, washed with 5% sodium thiosulfite and brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (100% pentane) to yield the desired 2-cyclopropyl-1-fluoro-4-iodobenzene (262 mg, 72%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): 7.40 (m, 1H), 7.17 (m, 1H), 6.76 (m, 1H), 2.02 (m, 1H), 1.03-0.96 (m, 2H), 0.74-0.68 (m, 2H).


[Compound]
Name
cuprous iodide
Quantity
82 mg
Type
reactant
Reaction Step One




Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6](N)[CH:7]=[CH:8][C:9]=2[F:10])[CH2:3][CH2:2]1.[I-:12].[Cs+].II.N(OCCC(C)C)=O>COCCOC>[CH:1]1([C:4]2[CH:5]=[C:6]([I:12])[CH:7]=[CH:8][C:9]=2[F:10])[CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
210 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1C=C(C=CC1F)N
|
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Cs+]
|
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
82 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
176 mg
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
1.11 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between pentane and sat. NH4Cl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% sodium thiosulfite and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography (100% pentane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=C(C=CC(=C1)I)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 262 mg | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
